molecular formula C6H6F2N2O B2590855 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1783782-61-5

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B2590855
M. Wt: 160.124
InChI Key: LPUGBMXITWUYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds typically involves reactions of phosphorus-containing nucleophiles with polyfluorinated organic compounds . These reactions can lead to the formation of various phosphorus-containing products, both with and without a phosphorus atom, showcasing the versatility and reactivity of phosphorus nucleophiles in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde can be complex, with various isomers and structures depending on the synthesis methods and specific reactants used . Studies on similar compounds reveal the presence of multiple isomers and structures, highlighting the structural diversity within this class of compounds .


Chemical Reactions Analysis

Organophosphorus compounds engage in a wide range of chemical reactions, with properties influenced by their phosphorus content. Their reactivity with other organic compounds, including polyfluoro-compounds, can lead to the formation of phosphoranes and other complex structures, indicating a rich chemistry that is crucial for their applications .

Scientific Research Applications

The scientific research applications of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde and its related compounds span various fields, including organic synthesis, medicinal chemistry, and material science. Pyrazole derivatives, including the mentioned compound, are pivotal in developing new pharmaceuticals, agrochemicals, and advanced materials due to their structural diversity and biological activity.

Synthetic Applications and Biological Activities

Pyrazole derivatives are renowned for their synthetic versatility and biological significance. They serve as crucial scaffolds for generating a wide array of bioactive molecules. For instance, pyrazole-based compounds have been intensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds often involves innovative methodologies, including organocatalysis and green chemistry principles, to enhance their efficacy and environmental compatibility (Cetin, 2020).

Chemical Properties and Structural Analysis

The chemical properties and structural analysis of pyrazole derivatives have been a subject of extensive research. Techniques like NMR spectroscopy and quantum chemistry have been employed to understand the stereochemical structure of functionalized pyrazoles, which is crucial for their application in medicinal chemistry and material science (Larina, 2023).

Environmental Degradation and Safety

Environmental degradation studies of polyfluoroalkyl chemicals, which include fluorinated pyrazole derivatives, have highlighted the importance of understanding the biodegradability and toxicological profile of these compounds. Research indicates that microbial degradation can play a significant role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGBMXITWUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde

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